Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine is a chemical compound with significant relevance in medicinal chemistry and organic synthesis. This compound features a complex structure that incorporates a piperidine ring and a pyrazole moiety, which are known for their biological activity and utility in drug design.
This compound is classified as an amine due to the presence of a nitrogen atom bonded to carbon atoms. It is often synthesized for research purposes in the fields of pharmacology and organic chemistry, particularly focusing on its potential therapeutic applications.
The synthesis of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine typically involves several steps:
The molecular formula of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine is , with a molecular weight of 222.33 g/mol. The structural details are as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-1-[(2R,3S)-1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine |
| InChI | InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3/t10-,12+/m0/s1 |
| InChI Key | AWKWXITXBWLLJK-CMPLNLGQSA-N |
| Isomeric SMILES | CNC[C@@H]1CCCN([C@H]1C2=CN(N=C2)C)C |
| Canonical SMILES | CNCC1CCCN(C1C2=CN(N=C2)C)C |
These details illustrate the compound's intricate structure, which is essential for its biological activity.
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can participate in various chemical reactions:
The mechanism by which methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The pyrazole moiety is particularly known for binding to specific active sites on proteins, modulating their activity, and influencing various biochemical pathways.
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in scientific research.
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several applications in scientific research:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: